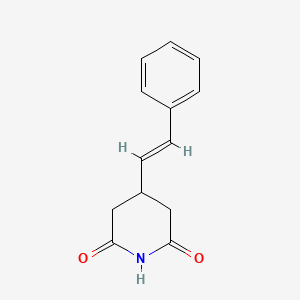
4-(2-Phenylethenyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenylethenyl group at the 4-position and two keto groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)piperidine-2,6-dione typically involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing good yields and excellent functional group tolerance.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up to the kilo level. The robust nature of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in drug development and other industrial processes .
化学反应分析
Types of Reactions: 4-(2-Phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
4-(2-Phenylethenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 4-(2-Phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of specific proteins, which is a key mechanism in the action of PROTAC drugs .
相似化合物的比较
Piperidine-2,6-dione: Lacks the phenylethenyl group but shares the core piperidine structure.
4-Phenylpiperidine-2,6-dione: Similar structure but with a phenyl group instead of a phenylethenyl group.
Niraparib: A drug that includes the piperidine-2,6-dione core structure and is used in cancer treatment.
Uniqueness: 4-(2-Phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
6313-29-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-[(E)-2-phenylethenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-8-11(9-13(16)14-12)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15,16)/b7-6+ |
InChI 键 |
SEARZFCMPYALHX-VOTSOKGWSA-N |
手性 SMILES |
C1C(CC(=O)NC1=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1C(CC(=O)NC1=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
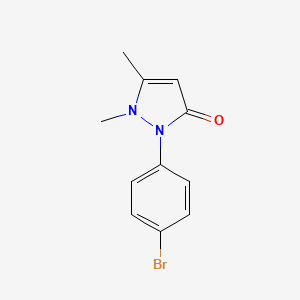
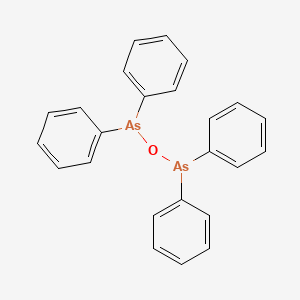
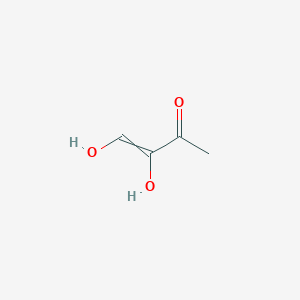


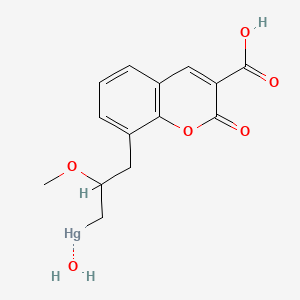
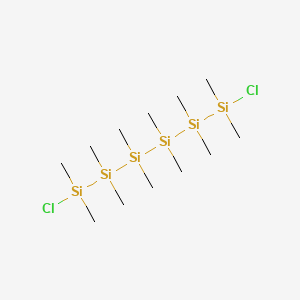
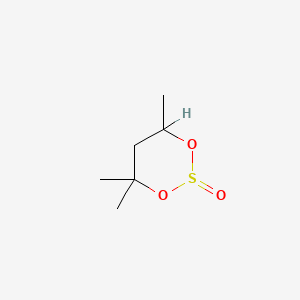
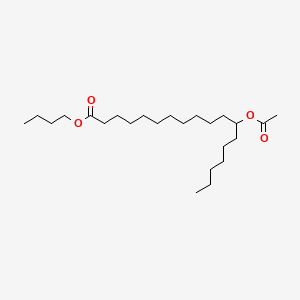
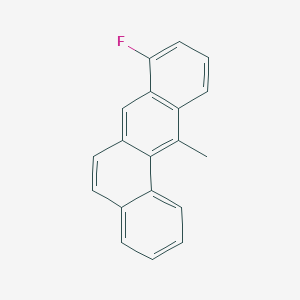


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
